molecular formula C17H24N2O3S2 B2966891 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1903781-78-1

4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Cat. No.: B2966891
CAS No.: 1903781-78-1
M. Wt: 368.51
InChI Key: ZBOOUUKGDJKURE-UHFFFAOYSA-N
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Description

4-{4-[3-(Methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic organic compound featuring a piperazine moiety linked to a thiane-1,1-dione core via a benzoyl group substituted with a methylsulfanyl (SCH₃) group at the 3-position. This compound is part of a broader class of piperazine derivatives, which are frequently explored in medicinal chemistry for their versatility in modulating receptor binding and pharmacokinetic profiles .

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-23-16-4-2-3-14(13-16)17(20)19-9-7-18(8-10-19)15-5-11-24(21,22)12-6-15/h2-4,13,15H,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOOUUKGDJKURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method includes the reaction of 3-(methylsulfanyl)benzoic acid with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with thionyl chloride to introduce the thiane-1,1-dione moiety. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the thiane-1,1-dione moiety can be reduced to alcohols.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts acylation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial cell wall synthesis or interference with DNA replication in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Acyl Groups

Compounds sharing the 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione core but differing in acyl substituents highlight the role of aromatic substitution on biological activity. For example:

Compound Name Substituent on Benzoyl Group Molecular Formula Molecular Weight Key Features/Activity
4-{4-[3-(Methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione 3-SCH₃ C₁₈H₂₃N₃O₃S₂ 401.52 g/mol Potential metabolic stability due to sulfone and methylsulfanyl groups
BK80190 3-Cl (chlorophenylpropanoyl) C₁₈H₂₅ClN₂O₃S 384.92 g/mol Chlorine substituent may enhance lipophilicity and receptor affinity
3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione HCl 2-Cl (chloroacetyl) C₁₀H₁₇Cl₂N₂O₃S 317.23 g/mol Reactive chloroacetyl group suggests utility as an intermediate

Piperazine-Linked Heterocyclic Derivatives

Piperazine-thiazole hybrids (e.g., urea derivatives in ) demonstrate the impact of secondary pharmacophores:

Compound (from ) Substituent on Phenylurea Yield (%) ESI-MS [M+H]+ Notable Features
11a 3-Fluorophenyl 85.1 484.2 Fluorine enhances bioavailability and binding selectivity
11b 3,5-Dichlorophenyl 83.7 534.2 Dichloro substitution may improve potency at hydrophobic targets
11k 4-Cl-3-(CF₃)phenyl 88.0 568.2 Trifluoromethyl groups enhance metabolic stability

Unlike these urea-thiazole derivatives, the target compound lacks a urea linkage but retains the piperazine-thiane-dione framework, which may favor different target interactions (e.g., sulfone-driven polar interactions vs. urea hydrogen bonding) .

Pyrrolidine-2,5-dione Analogues

Pyrrolidine-2,5-dione derivatives (e.g., ) with piperazine substituents exhibit serotonin receptor activity:

Compound (from ) Core Structure 5-HT1A Ki (nM) 5-HT2A Ki (nM)
5 Spiro-cyclohexane-pyrrolidine-dione Moderate 27
7 Spiro-cyclohexane-pyrrolidine-dione Moderate 15

The thiane-1,1-dione core in the target compound differs from the pyrrolidine-2,5-dione scaffold, which may alter conformational flexibility and receptor binding. Notably, the sulfone group in thiane-dione could enhance solubility compared to pyrrolidine-dione derivatives .

Simplified Structural Analogues

Simpler analogues such as 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride ( ) lack the benzoyl group, reducing molecular complexity but retaining the core sulfone-piperazine motif.

Biological Activity

The compound 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a member of the piperazine class of compounds. Its unique structure suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound has a complex structure characterized by the presence of a thiane ring and a piperazine moiety, which are known to influence its biological interactions. The molecular formula is C13H16N2O2S2C_{13}H_{16}N_2O_2S_2, and its IUPAC name is 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione.

Anticancer Activity

Research indicates that compounds with similar structural features have shown promising anticancer activity. For instance, studies on piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound's potential to interact with various cellular pathways could be evaluated through:

  • Cell Viability Assays : Using MTT or similar assays to determine the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanistic Studies : Investigating pathways such as the G2/M cell cycle arrest and apoptosis induction mechanisms.

Antinociceptive Properties

The antinociceptive activity of related piperazine compounds has been documented. Studies have shown that these compounds can modulate pain responses in animal models. The following methods could be employed to evaluate this activity:

  • Pain Models : Utilizing the chronic constriction injury (CCI) model in rodents to assess the efficacy of the compound in reducing neuropathic pain.
  • Behavioral Tests : Conducting von Frey and hot plate tests to measure pain sensitivity and response to treatment.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally similar compounds, providing insights into possible effects of 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione:

StudyCompoundBiological ActivityMethodology
Piperazine DerivativeAnticancer (MCF-7, A549)MTT Assay
LPP1 (related structure)AntinociceptiveCCI Model, Von Frey Test
Coumarin-Piperazine ConjugateAntiproliferativeFlow Cytometry

The precise mechanisms through which 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione exerts its biological effects remain to be fully elucidated. However, potential mechanisms may include:

  • Receptor Interaction : Binding to specific receptors involved in pain modulation or cancer cell signaling.
  • Enzyme Inhibition : Inhibiting enzymes that facilitate tumor growth or pain pathways.

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